(2-Chloro-6-fluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
(2-Chloro-6-fluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that features a combination of various functional groups, including a chloro-fluorophenyl group, a pyrimidinyl group, an oxadiazolyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the azetidine ring and finally the attachment of the chloro-fluorophenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-6-fluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its various functional groups may interact with biological targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique combination of functional groups makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to a therapeutic effect. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-fluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: is similar to other compounds that contain the 1,2,4-oxadiazole ring, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN5O2/c17-10-3-1-4-11(18)12(10)16(24)23-7-9(8-23)15-21-14(22-25-15)13-19-5-2-6-20-13/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOANYOENICMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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